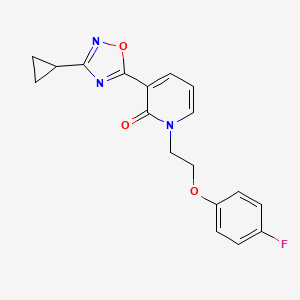

![molecular formula C27H26Cl2N2O3 B2731703 (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one CAS No. 477888-85-0](/img/structure/B2731703.png)

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

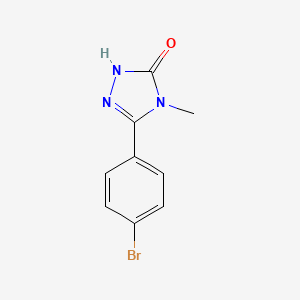

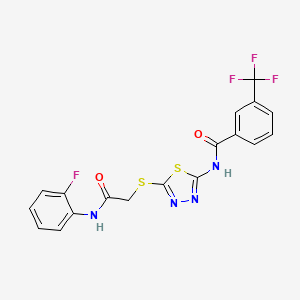

The molecular structure of this compound includes several functional groups, including a piperazino group, a propenone group, and methoxyphenyl groups. The presence of these groups can significantly influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis

The compound has a molecular weight of 497.42. Other physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the available resources .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

One study explored the synthesis of novel 1,2,4-triazole derivatives, focusing on antimicrobial activities. Although not directly mentioning the requested compound, this research context provides insights into the chemical manipulation and potential biological activities of structurally related compounds. The synthesized compounds exhibited good to moderate antimicrobial properties against tested microorganisms (Bektaş et al., 2007).

Crystal Structure and DFT Calculations

Another study conducted crystal structure studies and density functional theory (DFT) calculations on novel piperazine derivatives. These analyses help understand the compounds' reactive sites, electronic properties, and intermolecular interactions, contributing to the design of molecules with desired physical and chemical properties (Kumara et al., 2017).

Synthesis of Piperazine Derivatives

Research on the synthesis of specific piperazine derivatives highlighted the preparation and evaluation of these compounds as 5-HT7 receptor antagonists. This indicates a potential application in neurological or psychiatric disorders, showcasing the therapeutic relevance of piperazine derivatives (Yoon et al., 2008).

Spectroscopic Investigation and Thermodynamic Analysis

A detailed spectroscopic investigation, including FT-IR, FT-Raman, NMR, and UV-Vis analyses, of phenyl substituted piperazine compounds was performed. The study offers insights into the vibrational and electronic properties of these molecules, facilitating their structural characterization and the understanding of their stability and reactivity (Prabavathi et al., 2015).

Discovery and Bioactivity of Piperazine Derivatives

The discovery and synthesis of bis(heteroaryl)piperazines as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors represent a significant advancement in antiviral therapy. This study showcases the therapeutic application potential of piperazine derivatives in infectious diseases (Romero et al., 1994).

Synthesis and Anti-Ischaemic Activity

A specific study focused on the synthesis and anti-ischaemic activity of a piperazine derivative, demonstrating significant neuroprotective activity in models of acute cerebral ischaemia. This highlights the potential medical application of such compounds in protecting against neurological damage (Zhong et al., 2014).

Propriétés

IUPAC Name |

(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26Cl2N2O3/c1-33-26-5-3-2-4-25(26)30-14-16-31(17-15-30)27(32)13-8-20-6-11-23(12-7-20)34-19-21-9-10-22(28)18-24(21)29/h2-13,18H,14-17,19H2,1H3/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONDZLRHOAILBM-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

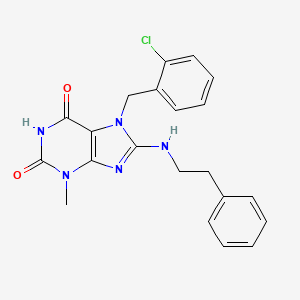

![6-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2731621.png)

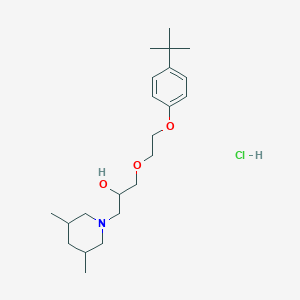

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B2731625.png)

![methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]sulfamoyl}benzoate](/img/structure/B2731627.png)

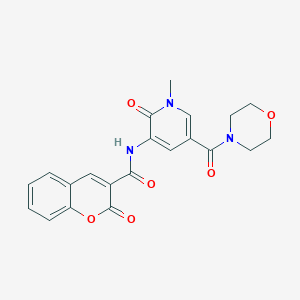

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2731634.png)

![3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene](/img/structure/B2731636.png)